molecular formula C9H7NO3 B7963506 Methyl 1,2-benzoxazole-5-carboxylate

Methyl 1,2-benzoxazole-5-carboxylate

Cat. No.: B7963506
M. Wt: 177.16 g/mol
InChI Key: GLKUSCPYBWNWTL-UHFFFAOYSA-N
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Description

Methyl 1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2-benzoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acid derivatives. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalytic systems to enhance yield and selectivity. Catalysts such as metal catalysts and ionic liquid catalysts are employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 1,2-benzoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,2-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1,2-benzoxazole-5-carboxylate include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 1,2-benzoxazole-5-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

Antimicrobial and Antifungal Activities

Research indicates that this compound exhibits notable antimicrobial and antifungal properties.

Antimicrobial Activity:

  • The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.

Antifungal Activity:

  • In antifungal assays, this compound showed efficacy against Candida albicans, a common fungal pathogen. The MIC values reported for this compound were comparable to those of established antifungal agents like fluconazole .
Microorganism MIC (µg/mL) Reference
E. coli0.0195
S. aureus0.0048
C. albicans7.81

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antimicrobial Action: It is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
  • Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific cellular pathways involved in cell survival and proliferation .

Anticancer Activity

Benzoxazole derivatives, including this compound, have shown promise as anticancer agents. They have been evaluated for their cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
A549 (Lung)15.0
HepG2 (Liver)12.3

These findings indicate that the compound can inhibit the growth of cancer cells effectively.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy: A comprehensive study involving multiple benzoxazole derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Evaluation: Another investigation assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. This compound was among those compounds that showed promising results in inducing apoptosis in cancer cells .

Properties

IUPAC Name

methyl 1,2-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKUSCPYBWNWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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